(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol
Overview
Description
AC410 is a potent, selective, orally-administered, small molecule inhibitor of Janus kinase 2 (JAK2, Kd = 0.18 nM) and has potential utility in autoimmune and inflammatory indications. Activity data: the specificity of AC410 for JAK2 vis-a-vis JAK1 (Kd = 2.5 nM) and JAK3 (Kd = 5 nM).
Scientific Research Applications
Structural Characterization and Synthesis
- The compound has been involved in the synthesis of structurally similar derivatives with antimicrobial properties. These compounds have been characterized through various methods, including UV, IR, 1H NMR, 13C NMR, Mass, and elemental analysis. Their antimicrobial activity was also evaluated (Raval, Desai, & Desai, 2012).
- Another study focused on synthesizing and structurally characterizing isostructural compounds related to (S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. These materials were found to be isostructural with triclinic, PĪ symmetry, and comprised two independent molecules in the asymmetric unit (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Anticancer Properties
- Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. This includes compounds like 6-bromo-2-(3-chloro-2-oxopropyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one, which showed potential antimicrobial properties (Raval, Desai, & Desai, 2012).
- The compound has also been utilized in the synthesis of novel chromonyl and pyrazolyl α-aminophosphonates containing a quinazolinone ring, which displayed potent anticancer activities against various cancer cell lines (Assiri, Ali, Ali, & Yahia, 2018).
Pharmacological Evaluation
- Studies have synthesized and evaluated the pharmacological properties of related compounds, demonstrating potential central nervous system depressant activity, anticonvulsant properties, and low acute toxicity. Some compounds showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Photochemical Methodologies
- A photochemical approach has been used for the synthesis of fluorinated quinazolin-4-ones, which is closely related to the structure of (S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. This methodology allows for the efficient preparation of compounds with various fluorine substitutions (Buscemi, Pace, Piccionello, Pibiri, & Vivona, 2004).
Additional Studies
- Various studies have been conducted on the synthesis, characterization, and biological activity of similar compounds, focusing on their potential use in antimicrobial and anticancer treatments. These studies highlight the diverse applications and significant potential of derivatives of this compound in scientific research (Wise et al., 1987), (McLaughlin et al., 2016), (Kaur, Saxena, & Kumar, 2010).
properties
CAS RN |
1361415-84-0 |
---|---|
Product Name |
(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol |
Molecular Formula |
C19H16FN5O |
Molecular Weight |
349.3694 |
IUPAC Name |
(S)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol |
InChI |
InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)/t17-/m0/s1 |
InChI Key |
DCRWIATZWHLIPN-KRWDZBQOSA-N |
SMILES |
O[C@@H](C1=CC=C(F)C=C1)C2=NC(NC3=NNC(C)=C3)=C4C=CC=CC4=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AC410; AC-410; AC 410. |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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